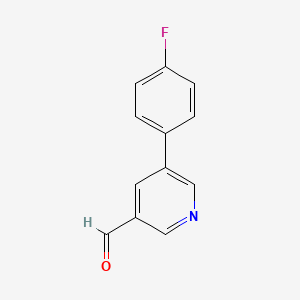

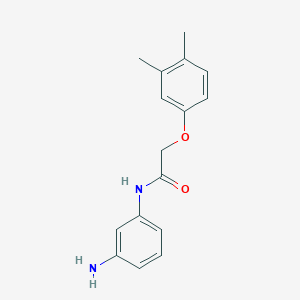

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

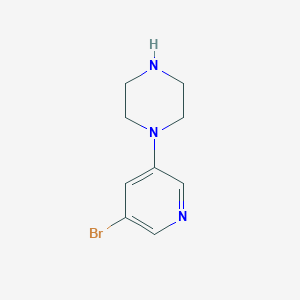

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, or 5-BCMPDEA, is an important chemical compound with a variety of uses in the scientific research community. It is a member of the pyrimidine family, which are nitrogen-containing compounds that are used in a variety of applications, including as pharmaceuticals, dyes, and insecticides. 5-BCMPDEA has been studied for its potential uses in the medical and scientific research fields, due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The compound, as part of the benzylidene-pyrimidin-2-yl-amine class, has been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Research demonstrates that these inhibitors, including variants such as benzylidene-pyrimidin-2-yl-amine, show good corrosion inhibition even at low concentrations. They function as mixed-type inhibitors and their effectiveness is influenced by factors like temperature and inhibitor concentration. The adsorption of these compounds on steel surfaces follows Langmuir's isotherm, suggesting efficient inhibition is characterized by a substantial decrease in free energy of adsorption (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis and Chlorination

Studies have explored the synthesis and chlorination of similar pyrimidin-4-ols with nitrogen functionality. For example, the chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol led to a 6-chloro derivative, which is relevant to the study of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine. These studies contribute to the understanding of chemical reactions and transformations within this class of compounds (Harnden & Hurst, 1990).

Antithrombotic Properties

A study focusing on the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones revealed the synthesis of 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a representative of new antithrombotic compounds. This compound, related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has shown favorable cerebral and peripheral effects, indicating potential medical applications in antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).

Biological Activities

Research into pyrimidine derivatives, closely related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has revealed a range of biological activities. These include anti-bacterial, anti-allergic, anti-HIV activities, and potential as chemotherapeutic agents. The study of substituted pyrimidine nuclei has indicated their effectiveness in treating various diseases, making them significant in pharmaceutical research (Murugavel et al., 2014).

Eigenschaften

IUPAC Name |

5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c1-4-20(5-2)16-14(15(17)18-12(3)19-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAHZZXJYLHUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424336 |

Source

|

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

CAS RN |

500156-07-0 |

Source

|

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)